

Structural Activity Relationship of Avermectin B1a Monosaccharide: A Comparative Guide

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Compound of Interest

Compound Name: *Avermectin B1a monosaccharide*

Cat. No.: *B12348838*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural activity relationship (SAR) of **Avermectin B1a monosaccharide**, its parent compound Avermectin B1a, and other relevant derivatives. The information is compiled from various experimental studies to aid in the understanding and future development of avermectin-based compounds.

Comparative Biological Activity

The removal of the terminal oleandrose sugar from Avermectin B1a to form the monosaccharide derivative significantly alters its biological activity profile. While the monosaccharide retains potent activity against the larval stages of nematodes, it lacks the paralytic effect observed with the parent compound.^[1] Further modifications, such as glycosylation at the 4" position, have been shown to dramatically enhance nematicidal potency.

Table 1: Comparative Nematicidal Activity of Avermectin B1a and Derivatives against *Caenorhabditis elegans*

Compound	Activity Metric	Concentration	Target Organism	Reference
Avermectin B1a	-	-	C. elegans	Data not available in the same format
Avermectin B1a Monosaccharide	MAC	0.1 μ M	C. elegans	[2][3]

Note: A direct comparison of LC50 or IC50 values for Avermectin B1a and its monosaccharide against C. elegans was not available in the reviewed literature. The Minimum Active Concentration (MAC) for the monosaccharide indicates the lowest concentration at which lethal effects are observed.

Table 2: Comparative Nematicidal Activity of Avermectin B1a and a Glycosylated Derivative against Bursaphelenchus xylophilus

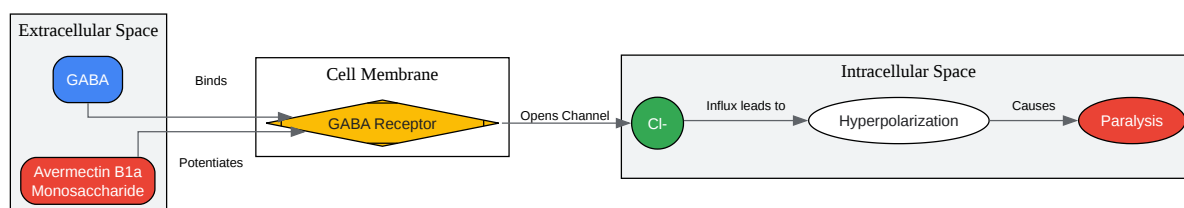
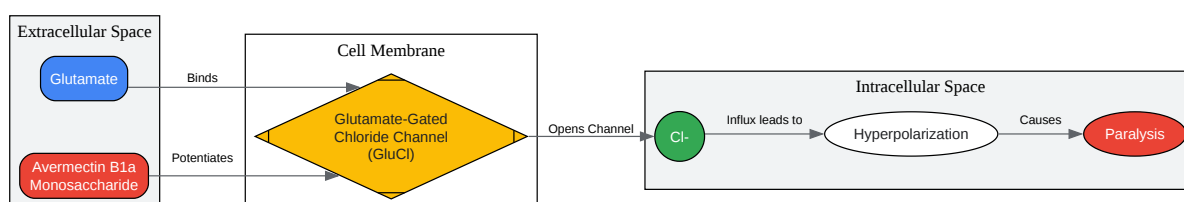
Compound	IC50	Fold Change vs. Avermectin B1a	Target Organism	Reference
Avermectin B1a	7.30 μ M	-	B. xylophilus	[4][5]
Avermectin B1a 4''- β -D-glucoside	0.23 μ M	~32x more potent	B. xylophilus	[4][5]

Mechanism of Action: Signaling Pathways

Avermectins primarily exert their anthelmintic and insecticidal effects by modulating glutamate-gated chloride channels (GluCl) and gamma-aminobutyric acid (GABA) receptors in invertebrates. This leads to an influx of chloride ions, hyperpolarization of neuronal and muscle cells, and ultimately, paralysis and death of the organism.

Glutamate-Gated Chloride Channel (GluCl) Signaling Pathway

Avermectins bind to GluClIs, which are unique to invertebrates, and potentiate the effect of glutamate, leading to the irreversible opening of the chloride channel.



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